molecular formula C12H19ClN2 B1433288 1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride CAS No. 1965309-64-1

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride

Cat. No.: B1433288
CAS No.: 1965309-64-1
M. Wt: 226.74 g/mol
InChI Key: OXKJGRSBHYRVML-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-pentanone with aniline in the presence of a catalyst, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinolin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12;/h4-5,8H,6-7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKJGRSBHYRVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-64-1
Record name 6-Quinolinamine, 1,2,3,4-tetrahydro-1,4,4-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride
Reactant of Route 2
1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride
Reactant of Route 3
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1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride
Reactant of Route 4
1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride
Reactant of Route 5
1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride

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